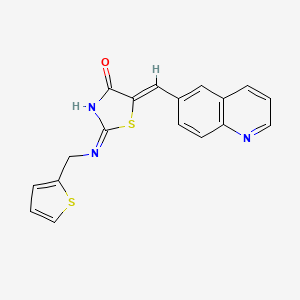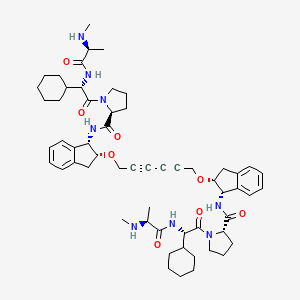
Cilengitid-Trifluoracetat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cilengitide trifluoroacetate is a cyclic pentapeptide that contains the Arg-Gly-Asp (RGD) motif. This compound is known for its ability to selectively inhibit the activation of integrins, specifically αvβ3 and αvβ5 integrins. Integrins are transmembrane receptors that play a crucial role in cell-to-cell and cell-to-extracellular matrix interactions. Cilengitide trifluoroacetate has shown significant antitumor activity, particularly in glioblastoma multiforme tumors .
Wissenschaftliche Forschungsanwendungen
Cilengitide trifluoroacetate has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and cyclization reactions.
Biology: It serves as a tool for investigating integrin-mediated cell adhesion and migration.
Medicine: Cilengitide trifluoroacetate is under investigation for its potential use in cancer therapy, particularly for treating glioblastoma multiforme. It has shown promise in inhibiting tumor growth and angiogenesis.
Industry: The compound is used in the development of new integrin inhibitors and as a reference standard in analytical chemistry.
Wirkmechanismus
Target of Action
Cilengitide trifluoroacetate is a potent and selective inhibitor of the αvβ3 and αvβ5 integrin receptors . These integrins are transmembrane receptors that play crucial roles in cell-to-cell and cell-extracellular matrix interactions .
Mode of Action
Cilengitide trifluoroacetate functions as an integrin antagonist. It is a cyclized Arg-Gly-Glu (RGD)-containing pentapeptide that selectively blocks the activation of the αvβ3 and αvβ5 integrins . This interaction with its targets leads to changes in cell adhesion, a critical process in angiogenesis and tumor growth .
Biochemical Pathways
It is known that the drug disrupts cell-ecm interactions, which are mediated by the αvβ3 and αvβ5 integrins . This disruption can lead to downstream effects such as the inhibition of angiogenesis, a critical process in tumor growth and metastasis .
Pharmacokinetics
It is known that the compound exhibits species-specific renal and biliary secretion . In humans, most of the dose is recovered in urine as unchanged drug .
Result of Action
Cilengitide trifluoroacetate exhibits antitumor activity in glioblastoma multiforme tumors . It has been reported to disrupt VE-cadherin localization at cellular contacts and increase endothelial monolayer permeability . These effects are potentially relevant to the clinical use of cilengitide as an anticancer agent .
Biochemische Analyse
Biochemical Properties
Cilengitide trifluoroacetate interacts with the αvβ3 and αvβ5 integrin receptors, inhibiting their function . The IC50 values for these interactions are 4 nM and 79 nM, respectively . By binding to these integrins, Cilengitide trifluoroacetate disrupts the interactions between cells and the extracellular matrix, affecting various biochemical reactions .
Cellular Effects
Cilengitide trifluoroacetate has been shown to have significant effects on various types of cells. For instance, it inhibits the adhesion of cancer cells to the extracellular matrix, a critical step in tumor metastasis . It also disrupts VE-cadherin localization at cellular junctions and enhances permeability in endothelial cells . Furthermore, it has been found to induce apoptosis in laryngeal cancer cells .
Molecular Mechanism
The molecular mechanism of action of Cilengitide trifluoroacetate involves its binding to the αvβ3 and αvβ5 integrin receptors . This binding inhibits the function of these integrins, disrupting cell adhesion to the extracellular matrix . Additionally, Cilengitide trifluoroacetate has been found to inhibit TGF-β-induced fibronectin gene expression and reduce the accumulation of mRNAs and protein for fibronectin and collagen type I .
Dosage Effects in Animal Models
In animal models, the effects of Cilengitide trifluoroacetate have been observed to vary with different dosages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cilengitide trifluoroacetate is synthesized through a chemoenzymatic method. This involves the use of the thioesterase (TE) domain from microcystin synthetase C (McyC) of Microcystis aeruginosa. A single active site mutation in the McyC TE is engineered to generate a more effective macrocyclization catalyst .
Industrial Production Methods: The industrial production of cilengitide trifluoroacetate involves the large-scale synthesis of the cyclic pentapeptide using solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient production of high-purity cilengitide trifluoroacetate.
Analyse Chemischer Reaktionen
Types of Reactions: Cilengitide trifluoroacetate primarily undergoes substitution reactions due to the presence of the RGD motif. It can also participate in cyclization reactions, which are crucial for its biological activity.
Common Reagents and Conditions:
Substitution Reactions: These reactions typically involve the use of nucleophiles such as amines or thiols under mild conditions.
Cyclization Reactions: These reactions are facilitated by the TE domain from microcystin synthetase C, which acts as a catalyst.
Major Products: The major product formed from these reactions is the cyclic pentapeptide cilengitide trifluoroacetate, which retains its biological activity and integrin-binding properties.
Vergleich Mit ähnlichen Verbindungen
- Cyclo (L-arginylglycyl-L-a-aspartyl-D-phenylalanyl-N-methyl-L-valyl), 2,2,2-trifluoroacetate
- EMD 121974
- NSC 707544
- c (RGDF (NMe)V)
Comparison: Cilengitide trifluoroacetate is unique due to its high selectivity for αvβ3 and αvβ5 integrins. This selectivity is attributed to the presence of the RGD motif, which is essential for its integrin-binding properties. Compared to other integrin inhibitors, cilengitide trifluoroacetate exhibits minimal toxicity and durable activity across a wide range of doses .
Eigenschaften
IUPAC Name |
2-[(2S,5R,8S,11S)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-7-methyl-3,6,9,12,15-pentaoxo-8-propan-2-yl-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40N8O7.C2HF3O2/c1-15(2)22-25(41)33-17(10-7-11-30-27(28)29)23(39)31-14-20(36)32-18(13-21(37)38)24(40)34-19(26(42)35(22)3)12-16-8-5-4-6-9-16;3-2(4,5)1(6)7/h4-6,8-9,15,17-19,22H,7,10-14H2,1-3H3,(H,31,39)(H,32,36)(H,33,41)(H,34,40)(H,37,38)(H4,28,29,30);(H,6,7)/t17-,18-,19+,22-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJCSACXAPYNTG-LOPTWHKWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1C)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N1C)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H41F3N8O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
702.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[6-[(6-fluoroquinolin-2-yl)methylamino]-3-bicyclo[3.1.0]hexanyl]-N-hydroxypyrimidine-5-carboxamide](/img/structure/B612059.png)

![(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-(4-phenylthiadiazol-5-yl)pyrrolidine-2-carboxamide](/img/structure/B612063.png)







